2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-methylbenzaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: Formation of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations by activating substrates and stabilizing transition states .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
2-(2-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-2-3-7-12(11)15-13(10-18)17-9-5-4-8-14(17)16-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVNQBJBORUNJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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